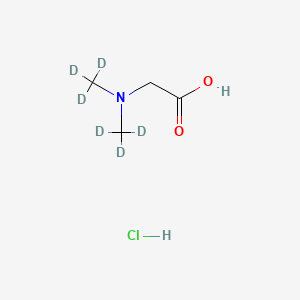

N,N-Dimethyl-d6-glycine hydrochloride

Übersicht

Beschreibung

“N,N-Dimethyl-d6-glycine hydrochloride” is a labeled analogue of N,N-Dimethylglycine . It is also known as N-Methylsarcosine-dimethyl-d6 hydrochloride . It has a molecular weight of 145.62 g/mol . It is found naturally in plant and animal cells and in certain foods such as beans, cereal grains, and liver .

Synthesis Analysis

“this compound” may be prepared by the alkylation of glycine via the Eschweiler–Clarke reaction . In this reaction, glycine is treated with aqueous formaldehyde in formic acid that serves as both solvent and reductant. Hydrochloric acid is added thereafter to give the hydrochloride salt .

Molecular Structure Analysis

The molecular formula of “this compound” is C4H10ClNO2 . The InChI representation is InChI=1S/C4H9NO2.ClH/c1-5(2)3-4(6)7;/h3H2,1-2H3,(H,6,7);1H/i1D3,2D3; . The canonical SMILES representation is CN(C)CC(=O)O.Cl and the isomeric SMILES representation is [2H]C([2H])([2H])N(CC(=O)O)C([2H])([2H])[2H].Cl .

Chemical Reactions Analysis

“this compound” is used as a substrate to identify, differentiate, and characterize amino acid methyltransferase .

Physical And Chemical Properties Analysis

“this compound” is a solid substance . It has a boiling point of 190-192 °C (lit.) . The assay is 98% (CP) .

Wissenschaftliche Forschungsanwendungen

Synthesis and Material Chemistry

N,N-Dimethyl-d6-glycine hydrochloride (DMG·HCl) synthesis involves starting with monochloroacetic acid, reacting it with dimethylamine, and through several steps, achieving DMG·HCl. This process highlights the chemical's potential for industrial synthesis due to its simple and safe method and the readily available raw materials. This substance's synthesis and characteristics, including its yield and melting point, provide a foundational understanding of its chemical properties and industrial applicability (Zhang Gong-xiao, 2004).

Corrosion Inhibition

A glycine derivative, specifically designed for corrosion control, demonstrates the application of this compound analogs in protecting metals. This compound, when used in concentrated H2SO4 solutions, showcases its effectiveness as a corrosion inhibitor, indicating potential uses in industrial maintenance and protection of infrastructure (M. Amin & M. Ibrahim, 2011).

Environmental and Analytical Chemistry

The formation of cyanogen chloride (CNCl) from the chlorination of glycine highlights the environmental impact and analytical importance of this compound. Understanding the kinetics and mechanism of this reaction is crucial for water treatment processes and monitoring disinfection byproducts, which are significant in ensuring the safety of drinking water (Chongzheng Na & T. Olson, 2006).

Molecular Interactions and Structural Analysis

The study of hydrogen-bonded complexes of glycine derivatives with squaric acid elucidates the molecular interactions and structural modifications induced by methylation on glycine. This research contributes to our understanding of hydrogen bonding and the effects of methyl groups on chemical shifts and molecular stability, which are relevant in various chemical and biochemical applications (M. Anioła et al., 2014).

Radiation Chemistry

Exploring the effects of gamma radiation on amino acid derivatives, including N,N-Dimethyl glycine hydrochloride, sheds light on the formation and stability of free radicals. Such studies are significant in understanding radiation effects on biological molecules, which has implications for radiobiology, food preservation, and materials science (I. Dicle & Ș. Osmanoğlu, 2014).

Wirkmechanismus

Target of Action

N,N-Dimethyl-d6-glycine hydrochloride, also known as N,N-DIMETHYL-D6-GLYCINE HCL, is a derivative of the amino acid glycine . It is used as a substrate to identify, differentiate, and characterize amino acid methyltransferase(s) .

Mode of Action

It is known that it interacts with its targets, primarily enzymes involved in the methylation process . The compound’s interaction with these targets leads to changes in the methylation status of various substrates, influencing their function.

Biochemical Pathways

This compound is involved in the choline-to-glycine metabolism pathway . It acts as an intermediate metabolite in this pathway. The downstream effects of this pathway include the production of various metabolites essential for cellular functions.

Pharmacokinetics

Given its solubility in dmso and pbs , it can be inferred that it has good bioavailability

Result of Action

The molecular and cellular effects of this compound’s action are diverse, given its role as a methyl donor. It has been utilized as an athletic performance enhancer, immunostimulant, and a treatment for autism, epilepsy, or mitochondrial disease .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored below +30°C

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[bis(trideuteriomethyl)amino]acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2.ClH/c1-5(2)3-4(6)7;/h3H2,1-2H3,(H,6,7);1H/i1D3,2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKASAVXZZLJTNX-TXHXQZCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CC(=O)O)C([2H])([2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20745724 | |

| Record name | N,N-Bis[(~2~H_3_)methyl]glycine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

347840-03-3 | |

| Record name | N,N-Bis[(~2~H_3_)methyl]glycine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 347840-03-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(R)-[1-(Chloromethyl)propyl]benzene](/img/structure/B568936.png)

![N-[6-[[(1S)-5,12-Dihydroxy-10-methoxy-3,6,11-trioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B568939.png)

![6-Chloro-N-[(4-fluorophenyl)methyl]-3-nitro-2-pyridinamine](/img/structure/B568943.png)